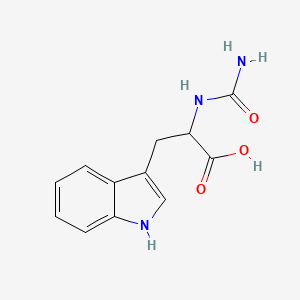
2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(カルバモイルアミノ)-3-(1H-インドール-3-イル)プロパン酸は、インドール誘導体のクラスに属する化合物です。インドール誘導体は、その幅広い生物学的活性で知られており、天然物や医薬品に多く見られます。
準備方法
合成経路と反応条件
2-(カルバモイルアミノ)-3-(1H-インドール-3-イル)プロパン酸の合成は、通常、インドール誘導体とカルバモイル化剤の反応によって行われます。一般的な方法の1つは、3-インドール酢酸と尿素を酸性条件下で反応させて目的の化合物を生成する方法です。この反応は通常、エタノールやメタノールなどの溶媒中で行われ、温度は数時間、約60〜80℃に維持されます。
工業生産方法
工業的な設定では、2-(カルバモイルアミノ)-3-(1H-インドール-3-イル)プロパン酸の生産は、連続フローリアクターを使用することでスケールアップできます。これにより、反応条件をより適切に制御し、収率を高めることができます。触媒と最適化された反応パラメータを使用すると、合成プロセスの効率をさらに高めることができます。
化学反応の分析
反応の種類
2-(カルバモイルアミノ)-3-(1H-インドール-3-イル)プロパン酸は、次のようなさまざまなタイプの化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応するオキソ誘導体を生成することができます。
還元: 還元反応によって、この化合物を還元された形に変換することができます。
置換: インドール環は、さまざまな求電子剤との置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が頻繁に使用されます。
置換: ハロゲン化アルキルやアシルクロリドなどの求電子剤を置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってオキソ誘導体が生成され、還元によって化合物のさまざまな還元された形が生成される可能性があります。
科学研究への応用
2-(カルバモイルアミノ)-3-(1H-インドール-3-イル)プロパン酸は、次のようなさまざまな科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性を研究されています。
医学: さまざまな疾患の薬物候補として、潜在的な治療的用途を調査されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
2-(カルバモイルアミノ)-3-(1H-インドール-3-イル)プロパン酸の作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらします。たとえば、疾患経路に関与する特定の酵素を阻害することで、治療効果を発揮する可能性があります。
類似の化合物との比較
2-(カルバモイルアミノ)-3-(1H-インドール-3-イル)プロパン酸は、次のような他のインドール誘導体と比較することができます。
トリプトファン: インドール構造と類似した必須アミノ酸です。
インドール-3-酢酸: 成長と発達に関与する植物ホルモンです。
インドメタシン: インドールコアを持つ非ステロイド性抗炎症薬(NSAID)です。
2-(カルバモイルアミノ)-3-(1H-インドール-3-イル)プロパン酸の独自性は、その特定の官能基とその配置にあります。これらの官能基は、明確な化学的および生物学的特性を付与します。
類似化合物との比較
2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid can be compared with other indole derivatives, such as:
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
CAS番号 |
98299-50-4 |
|---|---|
分子式 |
C12H13N3O3 |
分子量 |
247.25 g/mol |
IUPAC名 |
2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H13N3O3/c13-12(18)15-10(11(16)17)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,16,17)(H3,13,15,18) |
InChIキー |
NWLXJVDJMARXSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid](/img/structure/B11820308.png)
![5-[[5-[2-[2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethylperoxy]ethyl]-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;nitrate](/img/structure/B11820310.png)
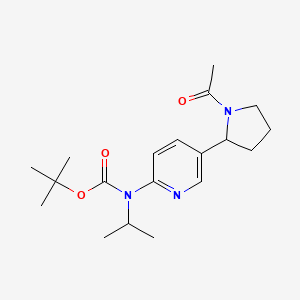
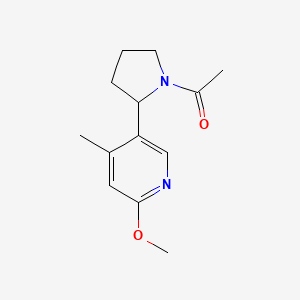
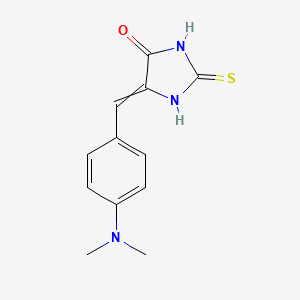

![tert-butyl N-[4-(diethylamino)-2-oxobut-3-en-1-yl]-N-methylcarbamate](/img/structure/B11820327.png)

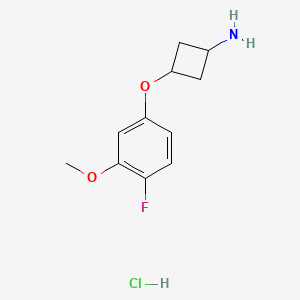
![rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride](/img/structure/B11820335.png)
![methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate](/img/structure/B11820348.png)

![N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820382.png)
